Cas no 2171322-76-0 (5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid)

5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid
- EN300-1475995
- 2171322-76-0
- 5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid
-
- インチ: 1S/C28H36N2O5/c1-3-4-11-20(17-26(31)29-19(2)10-9-16-27(32)33)30-28(34)35-18-25-23-14-7-5-12-21(23)22-13-6-8-15-24(22)25/h5-8,12-15,19-20,25H,3-4,9-11,16-18H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)/t19?,20-/m0/s1
- InChIKey: JJDCABSWRPXCFG-ANYOKISRSA-N
- ほほえんだ: O(C(N[C@H](CC(NC(C)CCCC(=O)O)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 480.26242225g/mol
- どういたいしつりょう: 480.26242225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 14
- 複雑さ: 677
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 105Ų
5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1475995-250mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid |
2171322-76-0 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1475995-1.0g |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid |
2171322-76-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1475995-100mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid |
2171322-76-0 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1475995-50mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid |
2171322-76-0 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1475995-10000mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid |
2171322-76-0 | 10000mg |
$14487.0 | 2023-09-29 | ||
Enamine | EN300-1475995-500mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid |
2171322-76-0 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1475995-2500mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid |
2171322-76-0 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1475995-5000mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid |
2171322-76-0 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1475995-1000mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid |
2171322-76-0 | 1000mg |
$3368.0 | 2023-09-29 |
5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid 関連文献
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acidに関する追加情報
Recent Advances in the Study of 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid (CAS: 2171322-76-0)
The compound 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid (CAS: 2171322-76-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in peptide synthesis and drug development. Recent studies have explored its applications in targeted drug delivery, enzyme inhibition, and as a building block for novel therapeutic agents. The following sections provide a comprehensive overview of the latest findings related to this compound.
One of the primary research focuses has been on the synthesis and optimization of 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed an improved synthetic route that enhances yield and purity while reducing production costs. The researchers employed a combination of solid-phase peptide synthesis (SPPS) and liquid-phase techniques, achieving a 95% purity level. This advancement is particularly significant for large-scale pharmaceutical manufacturing, where cost-efficiency and scalability are paramount.
In addition to its synthetic applications, the compound has shown promise in drug delivery systems. A recent investigation in Biomaterials Science (2024) demonstrated its utility as a linker in antibody-drug conjugates (ADCs). The study highlighted the molecule's stability under physiological conditions and its ability to release payloads selectively in target tissues. These properties make it an attractive candidate for next-generation ADCs, which are increasingly being used in oncology treatments.
Another area of interest is the compound's role in enzyme inhibition. Research published in ACS Chemical Biology (2023) explored its interaction with proteases, revealing a unique binding mechanism that could be leveraged to design selective inhibitors. The study utilized X-ray crystallography and molecular dynamics simulations to elucidate the structural basis of these interactions, providing valuable insights for future drug design efforts.
Despite these promising developments, challenges remain. For instance, the compound's pharmacokinetic properties, such as its metabolic stability and bioavailability, require further investigation. A preprint on bioRxiv (2024) reported preliminary data suggesting that modifications to the hexanoic acid moiety could enhance its in vivo performance. However, these findings are yet to be peer-reviewed, underscoring the need for additional validation.
In conclusion, 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid (CAS: 2171322-76-0) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications in synthesis, drug delivery, and enzyme inhibition highlight its potential to contribute to the development of novel therapeutics. Ongoing research aims to address existing limitations and unlock new opportunities for its use in medicine. As the field progresses, this compound is likely to remain a focal point of scientific inquiry and innovation.
2171322-76-0 (5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid) 関連製品
- 923251-43-8(5-methyl-1-(3-methylphenyl)-N-4-(morpholin-4-yl)phenyl-1H-1,2,3-triazole-4-carboxamide)
- 1516147-87-7(methyl2-(1,3-oxazol-5-yl)ethylamine)
- 1785387-18-9(1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl-)
- 1284265-31-1(alpha-Cyclohexyl-2,6-difluoro-4-methoxybenZenemethanol)
- 2248306-80-9(5-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-4-carboxylic acid)
- 1498123-76-4(N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide)
- 1404119-50-1(Benzo[b]thiophene, 6-bromo-5-fluoro-)
- 1597671-88-9(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester)
- 2034531-70-7(1-methyl-3-phenyl-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide)
- 1805158-85-3(Methyl 5-chloro-2-cyano-3-ethylphenylacetate)




